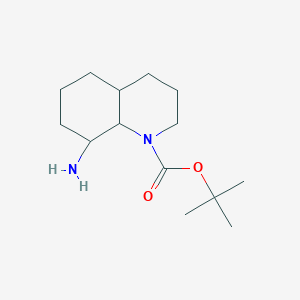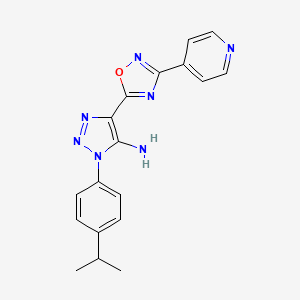
1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroacridine-9-carboxylate and its complex compounds with terbium (III), europium (III), and gadolinium (III) has been studied . The synthesis was confirmed by methods of NMR and IR spectroscopy, thermogravimetry, and complexometric titration .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroacridine-9-carboxylate has been analyzed in several studies . The structure allows for diverse applications, including drug synthesis and catalyst development.Scientific Research Applications
Synthesis and Chemical Properties
- The development of new synthetic pathways for N-substituted 1,3-oxazinan-2-ones demonstrates the ongoing interest in exploring efficient synthetic methods for nitrogen-containing heterocycles, which are pivotal in the design of novel pharmaceuticals and materials (Trifunović et al., 2010).
- Research on the oxidative ring contraction of inactivated cyclic amines to synthesize α-formylated N-heterocycles highlights the importance of developing novel strategies for the functionalization of cyclic amines, which could be applicable to the modification of tetrahydroacridine derivatives (Wang et al., 2018).
Biological and Medicinal Applications
- The synthesis of tetrazine-containing amino acid for peptide modification and live cell labeling underscores the utility of incorporating novel functional groups into amino acids for bioconjugation and biological studies, suggesting potential bioorthogonal applications for tetrahydroacridine derivatives (Ni et al., 2015).
- The development of Fmoc-POAC for peptide and protein chemistry indicates the relevance of spin-labeled amino acids in structural biology, potentially inspiring the design of spin-labeled tetrahydroacridine derivatives for NMR or EPR spectroscopy applications (Tominaga et al., 2001).
Photocatalysis and Material Science
- Studies on the photocarboxylation of benzylic C–H bonds with CO2 highlight the role of photocatalysis in carbon-hydrogen bond functionalization, which could be relevant for the modification or activation of tetrahydroacridine derivatives in sustainable chemistry applications (Meng et al., 2019).
- Research on the solvent-free photocatalytic oxidation of benzyl alcohol to benzaldehyde using acridinium derivatives emphasizes the potential of tetrahydroacridine compounds in photocatalytic transformations and organic synthesis (Ohkubo et al., 2006).
Properties
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-15(22(25)16-9-3-2-4-10-16)27-23(26)21-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)21/h2-5,7,9-11,13,15H,6,8,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFXUGRTVIZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)

![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)

![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)



![2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2357672.png)
![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole](/img/structure/B2357675.png)

